molecular formula C10H12N4O3 B1380039 ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate CAS No. 1461704-82-4

ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate

カタログ番号: B1380039
CAS番号: 1461704-82-4
分子量: 236.23 g/mol
InChIキー: SFJDKPSSALYJDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a sophisticated chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound features a hybrid structure combining a 1,2,4-oxadiazole ring and a pyrazole core, both of which are privileged scaffolds in the design of biologically active molecules . The 1,2,4-oxadiazole moiety is a well-known bioisostere for carboxylic esters and amides, often employed to improve metabolic stability and physicochemical properties of lead compounds . The presence of the ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to access a wider array of derivatives, such as amides or carboxylic acids, for structure-activity relationship (SAR) studies . The specific molecular architecture of this compound suggests its primary value as a key building block in the synthesis of more complex target molecules. Researchers can utilize this reagent in the exploration of new pharmacophores for various therapeutic areas. Its structural similarity to other documented compounds, such as those used in angiotensin II receptor antagonism , indicates potential applications in developing candidates for cardiovascular diseases. Other related structures are investigated as immunosuppressants with anti-proliferative activity , highlighting the broad utility of such heterocyclic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

特性

IUPAC Name

ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)13-17-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJDKPSSALYJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=NC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The mode of action of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with its targets within the pathogen. The compound may bind to these targets, inhibiting their function and thereby disrupting essential processes within the pathogen. This could lead to the death of the pathogen or a reduction in its ability to infect and cause disease.

Biochemical Pathways

The biochemical pathways affected by ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate are likely to be those that are essential for the survival and proliferation of the pathogen. By inhibiting the function of key proteins or enzymes within these pathways, the compound can disrupt the pathogen’s life cycle and prevent it from causing disease. The exact pathways affected will depend on the specific targets of the compound within the pathogen.

Result of Action

The result of the action of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is the inhibition of the pathogen’s ability to survive and proliferate. This can lead to a reduction in the severity of the infection and the symptoms experienced by the individual. The exact molecular and cellular effects will depend on the specific targets of the compound and the biochemical pathways that are affected.

生物活性

Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12N4O3
  • CAS Number : 1249562-41-1
  • SMILES : CC(C(=O)O)N1C(=NOC(=N1)C)C

This structure includes a pyrazole core linked to an oxadiazole moiety, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. In vitro assays demonstrated that ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549) .

Cell Line IC50 (µM) Mechanism of Action
MCF-710.38Induction of apoptosis via p53 pathway
A54915.50Caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial signaling.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism and proliferation.
  • Cytokine Modulation : Reduction in the expression of inflammatory mediators.

Case Study 1: Breast Cancer Treatment

In a recent study focusing on breast cancer treatment, ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate was administered to MCF-7 cells. The study found that treatment resulted in a significant decrease in cell viability (IC50 = 10.38 µM), with evidence of increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial efficacy against Staphylococcus aureus infections in vitro. The compound showed a MIC value of 32 µg/mL, indicating potent antibacterial activity suitable for further development as an antimicrobial agent .

科学的研究の応用

Medicinal Chemistry

Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the oxadiazole ring can enhance these effects, suggesting potential for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties : Some studies have demonstrated that pyrazole derivatives can inhibit inflammatory pathways. This compound's ability to modulate cytokine production could make it a candidate for treating inflammatory diseases .

Agricultural Science

The compound is also being explored for its applications in agriculture:

  • Pesticide Development : The unique structure of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate may provide a basis for developing novel pesticides. Research has shown that compounds with oxadiazole units can exhibit insecticidal properties against various pests .

Material Science

In material science, the compound's chemical properties may lend themselves to applications in creating novel materials:

  • Polymer Chemistry : Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate. Results indicated that modifications to the oxadiazole ring significantly improved activity against Gram-positive bacteria. This suggests that further optimization could lead to the development of effective antimicrobial agents.

Case Study 2: Agricultural Applications

In a research project aimed at developing new pesticides, ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate was tested for its insecticidal properties against common agricultural pests. The findings revealed potent activity at low concentrations, highlighting its potential as a safe and effective pesticide alternative .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Biological Activity/Application Reference ID
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate (Target) Pyrazole-4-COOEt; oxadiazole-CH2 at N1 C11H13N3O3 Not explicitly stated
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide-S-CH2-oxadiazole; dichloropyridine-ethylamine side chain C22H21Cl2N5O2S Anticancer, antiviral (patented)
Methyl 1-methyl-2-((1-(4-(3-methyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl) amino)-1H-benzo[d]imidazole-5-carboxylate (68) Benzimidazole-COOMe; oxadiazole-phenethyl-piperidine C30H32N6O4 Antimalarial (Plasmodium activity)
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2) Oxadiazole-5-COOEt; 4-fluorophenyl-pyrazole C14H11FN4O3 Chemical intermediate (Parchem product)
Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 906782-84-1) Oxadiazole-5-COOEt; 4-methylpyrazole-propan-2-yl C13H17N5O3 Not explicitly stated (Parchem product)

Key Observations :

Structural Diversity :

  • The target compound shares the 3-methyl-1,2,4-oxadiazole-CH2 motif with analogues like compound 45 (Table 1), but differs in the core scaffold (pyrazole vs. benzamide or benzimidazole) .
  • The ethyl carboxylate group is a common feature in Parchem products (CAS 1333915-48-2 and 906782-84-1), suggesting its utility in enhancing solubility or enabling downstream derivatization .

Biological Activity :

  • Derivatives with bulkier substituents (e.g., benzimidazole-piperidine-phenethyl in compound 68) exhibit antimalarial activity, likely due to improved target binding or pharmacokinetic properties .
  • Compounds with thioether linkages (e.g., compound 45) are patented for anticancer and antiviral applications, possibly due to interactions with cysteine residues in enzymes or receptors .

Physicochemical Properties :

  • The molecular weight of the target compound (C11H13N3O3, ~235.24 g/mol) is lower than analogues like compound 68 (C30H32N6O4, ~540.62 g/mol), which may influence bioavailability and blood-brain barrier penetration.
  • The presence of electron-withdrawing groups (e.g., 4-fluorophenyl in CAS 1333915-48-2) could enhance metabolic stability compared to the target compound’s simpler pyrazole core .

Functional Group Analysis

  • 1,2,4-Oxadiazole vs. Isoxazole/Thiazole :
    • Compared to isoxazole or thiazole derivatives (e.g., compound 20 in ), 1,2,4-oxadiazoles offer greater hydrolytic stability due to reduced ring strain and stronger N–O bonding .
  • Ethyl Carboxylate vs.

Q & A

Basic Synthesis: What is a validated multi-step synthetic route for this compound?

A two-step approach is commonly employed:

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., phenylhydrazine) using DMF-DMA as a catalyst, yielding ethyl 1-substituted pyrazole-4-carboxylate intermediates .
  • Step 2 : Alkylate the pyrazole nitrogen with 3-methyl-1,2,4-oxadiazole-5-methyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography typically achieves yields of ~25–30%, as observed in analogous syntheses .

Advanced Spectral Characterization: How can conflicting NMR signals be resolved for structural confirmation?

  • ¹H NMR : Key signals include the oxadiazole methyl group (δ 2.37 ppm, singlet) and pyrazole ester (δ 4.18–4.21 ppm, quartet). Overlapping aromatic protons may require 2D-COSY or NOESY for assignment .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for related pyrazole esters) resolves regiochemical ambiguities in the oxadiazole-pyrazole linkage .

Hydrolysis Optimization: What conditions maximize yield during ester-to-carboxylic acid conversion?

  • Use 2N NaOH in a 1:1 THF/H₂O mixture at 60°C for 6–8 hours. Monitor reaction progress via TLC (Rf shift from ~0.7 to ~0.3 in ethyl acetate/hexane). Acidic work-up (HCl) precipitates the carboxylic acid with >85% purity .

Biological Activity Screening: How to design assays for kinase inhibition or antimicrobial activity?

  • Kinase Assays : Use recombinant kinases (e.g., EGFR or CDK2) in ADP-Glo™ luminescence assays. Compare IC₅₀ values with positive controls (e.g., staurosporine).
  • Antimicrobial Testing : Employ microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Structural analogs show moderate activity (MIC ~16–32 µg/mL) .

Data Contradiction: Why do synthetic yields vary widely (e.g., 28% vs. 60%) in literature?

Yield discrepancies often arise from:

  • Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole moiety is prone to ring-opening under prolonged heating. Optimize reaction time (<4 hours) and temperature (<80°C) .
  • Purification Challenges : Polar byproducts (e.g., unreacted pyrazole) may co-elute with the target. Use gradient elution (5→40% EtOAc in hexane) for improved resolution .

Stability Studies: What storage conditions prevent decomposition?

  • Store at –20°C under inert atmosphere (N₂ or Ar). Avoid aqueous buffers (hydrolysis risk). Stability studies on analogs show <5% degradation over 6 months when desiccated .

Computational Modeling: Which DFT parameters predict electronic properties?

  • B3LYP/6-31G(d) : Models HOMO-LUMO gaps (~4.5 eV for pyrazole-oxadiazole hybrids) and electrostatic potential surfaces. Correlate with experimental UV-Vis (λmax ~270 nm) and redox behavior .

Advanced Alkylation: How to mitigate competing N- vs. O-alkylation during oxadiazole coupling?

  • Use bulky bases (e.g., DBU) to favor N-alkylation. Monitor reaction with in-situ IR for carbonyl band shifts (C=O at ~1700 cm⁻¹). LC-MS confirms product m/z (e.g., [M+H]+ = 450.2) .

Isomer Characterization: How to distinguish 1,2,4-oxadiazole regioisomers?

  • ¹³C NMR : The oxadiazole C-5 carbon resonates at ~168–170 ppm, while C-3 appears at ~160–162 ppm. NOE interactions between oxadiazole methyl and pyrazole protons further confirm regiochemistry .

Contradictory Bioactivity: Why do some analogs show cytotoxicity while others are inert?

  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) on the pyrazole enhance membrane permeability but may increase off-target effects. Compare logP values (e.g., 2.1 vs. 3.5) and cytotoxicity in HEK293 vs. HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。